8-methylindolizine-2-carboxylic Acid
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Overview
Description
8-Methylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of indolizine, which is known for its biological activities and potential applications in various fields. This compound is characterized by its unique structure, which includes a carboxylic acid group at the 2-position and a methyl group at the 8-position of the indolizine ring.
Mechanism of Action
Target of Action
Indolizine, a structural isomer of indole, serves as a precursor for widespread indolizidine alkaloids . These alkaloids are known to interact with a variety of biological targets, suggesting that 8-methylindolizine-2-carboxylic acid may have multiple potential targets.
Mode of Action
Indolizine alkaloids are known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and disrupting cell membranes .
Biochemical Pathways
Indolizine alkaloids are known to affect a variety of biochemical pathways, including those involved in neurotransmission, cell growth, and inflammation .
Pharmacokinetics
Indolizine alkaloids are known to be well-absorbed, widely distributed, metabolized by the liver, and excreted in the urine .
Result of Action
Indolizine alkaloids are known to have a variety of effects, including analgesic, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylindolizine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-alkylpyridines with cyanohydrin triflates can lead to the formation of indolizine derivatives . Another method involves the use of radical-induced cyclization and cross-coupling reactions, which offer high atom- and step-economy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Methylindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizine oxides, while reduction can produce indolizine alcohols .
Scientific Research Applications
8-Methylindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indolizine: A parent compound with a similar structure but without the methyl and carboxylic acid groups.
Indole: Another nitrogen-containing heterocycle with a different ring structure.
Pyridine: A simpler nitrogen-containing heterocycle that serves as a building block for indolizine synthesis.
Uniqueness: 8-Methylindolizine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its reactivity and potential for forming derivatives, while the methyl group at the 8-position influences its electronic and steric properties .
Properties
IUPAC Name |
8-methylindolizine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYKIXOUPAVKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103261-63-8 |
Source
|
Record name | 8-methylindolizine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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